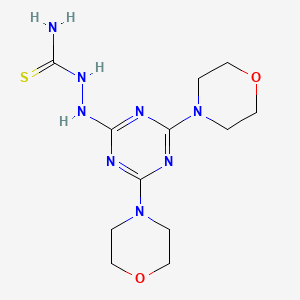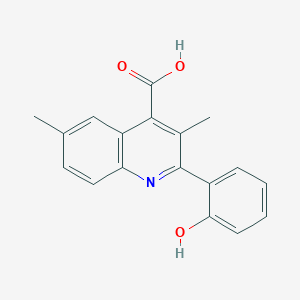![molecular formula C17H16N2O3S B6089648 2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone CAS No. 5487-23-0](/img/structure/B6089648.png)
2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potential candidate for the development of novel drugs due to its unique properties.
作用機序
The mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone is not fully understood. However, it has been proposed that the compound works by inhibiting various enzymes and signaling pathways involved in the progression of diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of various kinases involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The compound has been found to have low toxicity in vitro and in vivo studies.
実験室実験の利点と制限
The advantages of using 2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone in lab experiments include its potential as a novel drug candidate, its low toxicity, and its ability to inhibit various enzymes and signaling pathways involved in the progression of diseases. However, the limitations of using the compound include the need for further studies to fully understand its mechanism of action and its potential side effects.
将来の方向性
There are several future directions for the research on 2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone. These include:
1. Further studies to understand the mechanism of action of the compound
2. Development of novel drug formulations using the compound
3. Testing the compound against other viral infections
4. Testing the compound against other cancer cell lines
5. Investigating the potential side effects of the compound
6. Studying the pharmacokinetics of the compound in vivo.
Conclusion:
In conclusion, 2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone is a potential candidate for the development of novel drugs due to its unique properties. The compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The synthesis method has been optimized to obtain high yields of the product with good purity. Further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
合成法
The synthesis of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone involves a multi-step process that includes the reaction of 2-chloroethyl ethyl ether with 4-methoxyphenol to obtain the intermediate product. The intermediate product is then reacted with 2-mercaptoethylamine hydrochloride to obtain the final product. The synthesis method has been optimized to obtain high yields of the product with good purity.
科学的研究の応用
2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis. It has also been tested against viral infections and has shown activity against the hepatitis B virus.
特性
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-12-6-8-13(9-7-12)22-10-11-23-17-18-15-5-3-2-4-14(15)16(20)19-17/h2-9H,10-11H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZPCUBIKWDMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365028 |
Source


|
| Record name | SMR000111373 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([2-(4-Methoxyphenoxy)ethyl]thio)quinazolin-4(1H)-one | |
CAS RN |
5487-23-0 |
Source


|
| Record name | SMR000111373 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089573.png)
![7-(5-chloro-2-methoxyphenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6089583.png)

![[1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B6089602.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6089606.png)
![6-bromo-2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6089613.png)

![1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate](/img/structure/B6089634.png)
![2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6089643.png)
![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B6089655.png)
![[3-(4-fluorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6089661.png)
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine](/img/structure/B6089666.png)
![1-(2,6-difluorobenzyl)-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6089671.png)